

A Comprehensive Review of Transient Receptor Potential Canonical 6 (TRPC6) Inhibitors

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Compound of Interest

Compound Name: DS88790512

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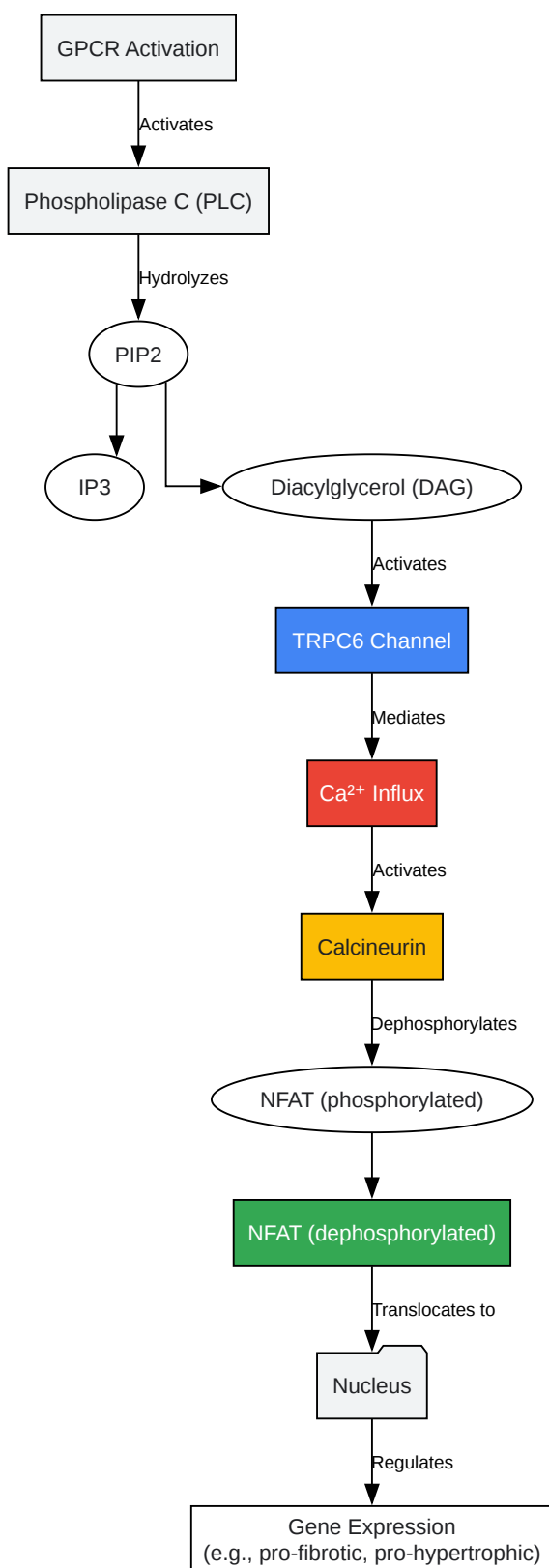
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels.[1] Dysregulation of TRPC6 has been implicated in a variety of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[2][3][4][5][6] As such, TRPC6 has emerged as a promising therapeutic target for the development of novel drugs. This technical guide provides an in-depth review of the current literature on TRPC6 inhibitors, summarizing key quantitative data, outlining experimental protocols, and visualizing important pathways and workflows.

TRPC6 Signaling Pathway

TRPC6 is activated by diacylglycerol (DAG), a second messenger produced by the activation of phospholipase C (PLC).[3] Upon activation, TRPC6 allows the influx of calcium into the cell, which in turn activates various downstream signaling pathways, including the calcineurin-NFAT pathway.[7][8][9] This pathway is known to play a critical role in the pathophysiology of several diseases.[7][8]



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TRPC6 Signaling Pathway

Quantitative Data on TRPC6 Inhibitors

A number of small molecule inhibitors of TRPC6 have been developed and characterized. The following table summarizes the in vitro potency of some of the most well-studied inhibitors.

Compound	Target(s)	IC50 (nM)	Species	Assay Method	Reference(s)
BI 749327	TRPC6	13	Mouse	Whole-cell patch clamp	[10] [11] [12]
19	Human	Whole-cell patch clamp	[12]		
15	Guinea Pig	Whole-cell patch clamp	[12]		
TRPC3	1100	Mouse	Whole-cell patch clamp	[11]	
TRPC7	550	Mouse	Whole-cell patch clamp	[11]	
SAR7334	TRPC6	<10	Human	Whole-cell patch clamp	[13]
GSK2332255 B	TRPC3	21	Human	Patch-clamp	[14]
TRPC6	3	Human	Patch-clamp	[14]	
GSK2833503 A	TRPC3	5	Human	Patch-clamp	[14]
TRPC6	4	Human	Patch-clamp	[14]	
GSK417651A	TRPC3/6	~40	Human	Whole-cell patch clamp	[15] [16]
GSK2293017 A	TRPC3/6	~10	Human	Whole-cell patch clamp	[16]
Larixyl Carbamate (LC)	TRPC6	-	-	-	[17]

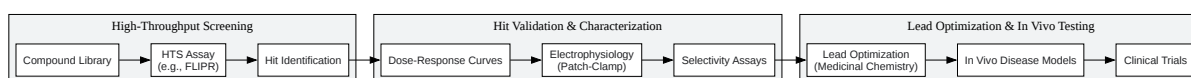
Experimental Protocols

The identification and characterization of TRPC6 inhibitors typically involve a series of in vitro and in vivo experiments. A general workflow is outlined below.

High-Throughput Screening (HTS)

The initial step in identifying novel TRPC6 inhibitors is often a high-throughput screen of a large compound library.^[18]

- Cell Line: HEK293 cells stably expressing human TRPC6 are commonly used.^{[11][18]}
- Assay Principle: A fluorescent dye that is sensitive to changes in membrane potential is used to measure TRPC6 channel activity.^[11]
- Procedure:
 - Cells are plated in multi-well plates and loaded with the fluorescent dye.
 - Test compounds are added to the wells.
 - The TRPC6 channel is activated by adding an agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).^{[11][18]}
 - The change in fluorescence is measured using a kinetic imaging plate reader.^[18]
 - A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of TRPC6.



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TRPC6 Inhibitor Discovery Workflow

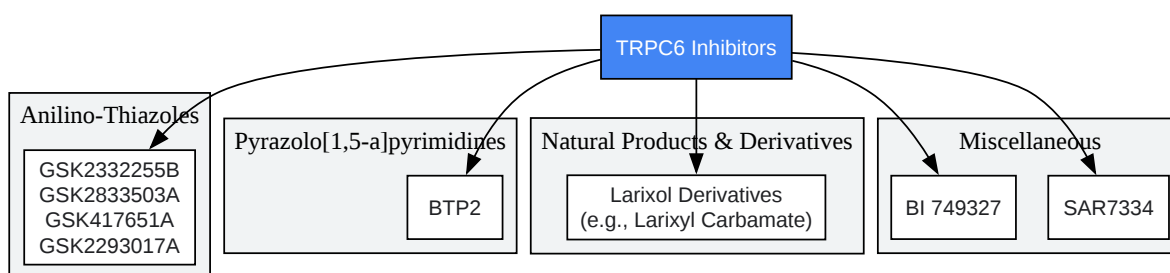
Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for confirming the activity and determining the potency of TRPC6 inhibitors.[11]

- Cell Line: HEK293 cells expressing the TRPC6 channel of interest (e.g., human, mouse).[11]
- Procedure:
 - A glass micropipette is used to form a high-resistance seal with the cell membrane.
 - The membrane patch is ruptured to gain electrical access to the cell's interior.
 - The membrane potential is clamped at a specific voltage.
 - The TRPC6 channel is activated with an agonist (e.g., OAG).
 - The resulting ionic current is measured.
 - The inhibitor is applied at various concentrations to determine its effect on the current and to calculate the IC50 value.

Classification of TRPC6 Inhibitors

TRPC6 inhibitors can be broadly classified based on their chemical scaffolds.



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Classification of TRPC6 Inhibitors

Clinical Development

Several TRPC6 inhibitors have advanced to clinical trials, primarily for the treatment of focal segmental glomerulosclerosis (FSGS).

- BI 764198: This is a novel, potent, and selective oral TRPC6 inhibitor that is currently in a Phase 2 clinical trial for the treatment of primary or TRPC6 monogenic FSGS.^{[19][20][21]} The trial aims to evaluate the efficacy of BI 764198 in reducing proteinuria in patients with FSGS.^[19]
- SAR405838: While primarily developed as an HDM2 antagonist for cancer, it is included here as an example of a drug in clinical development.^{[22][23][24]}

Conclusion

The development of potent and selective TRPC6 inhibitors represents a promising therapeutic strategy for a range of diseases. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers in this field. Continued research is needed to fully elucidate the therapeutic potential of TRPC6 inhibition and to bring new treatments to patients in need.

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